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Compound of Interest

Compound Name: 4-Ethoxyphenyl chloroacetate

Cat. No.: B051365

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-
Ethoxyphenyl chloroacetate, a compound of interest for researchers, scientists, and
professionals in drug development. Due to the limited availability of direct experimental data in
the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related
compounds. Detailed, generalized experimental protocols for obtaining such data are also
provided.

Chemical Structure and Properties

4-Ethoxyphenyl chloroacetate (IUPAC name: (4-Ethoxyphenyl) 2-chloroacetate) is an organic
compound with the chemical formula C10H11CIOs[1]. Its structure consists of a 4-ethoxyphenyl
group attached to a chloroacetate moiety through an ester linkage.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethoxyphenyl
chloroacetate. These predictions are derived from known data of analogous structures,
including 4-ethoxyphenylacetic acid, 4-ethoxyphenol, and various chloroacetate esters.

Table 1: Predicted 'H NMR Spectroscopic Data (Solvent: CDCIs, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.42 Triplet 3H -OCH2CHs
~4.04 Quartet 2H -OCH2CHs
~4.30 Singlet 2H CI-CH2-COO-
Aromatic C-H (ortho to
~6.90 Doublet 2H
-O)
Aromatic C-H (meta to
~7.05 Doublet 2H

-0)

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls)

Chemical Shift (6, ppm) Assignment

~14.7 -OCH2CHs

~41.0 CI-CH2-COO-

~63.8 -OCH2CHs

~115.0 Aromatic C-H (ortho to -O)
~122.5 Aromatic C-H (meta to -O)
~144.0 Aromatic C (ipso to ester)
~157.0 Aromatic C (ipso to ether)
~166.0 -C=0

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H stretch
~2900-3000 Medium Aliphatic C-H stretch
~1770 Strong C=0 (ester) stretch
~1500, ~1600 Medium Aromatic C=C stretch

Asymmetric C-O-C (ester)
~1240 Strong

stretch

Asymmetric C-O-C (ether)
~1180 Strong

stretch

) Symmetric C-O-C (ether)

~1040 Medium

stretch
~750-800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

[M]* (Molecular ion) with 35CI/
214/216 Moderate )

37Cl isotope pattern

) [HOCeH4OCH2CHs]* (loss of

138 High ]

chloroacetyl radical)

[HOCeH4O]* (loss of ethyl
121 Moderate

group from fragment at 138)

) [CeHaOCH2CHs]* (loss of CO

109 High

from fragment at 138)

[CICH2CO]* (chloroacetyl
77179 Moderate

cation)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like 4-Ethoxyphenyl chloroacetate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of a reference
standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire *H and 3C NMR spectra
using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and determine the
chemical shifts relative to the reference standard.

3.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer over a typical range of 4000-400 cm™1.

Data Processing: Identify the characteristic absorption bands and their corresponding
wavenumbers.

3.3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electron lonization (El) or Electrospray lonization (ESI). Acquire the mass
spectrum over an appropriate m/z range.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis
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Predicted Fragmentation

4-Ethoxyphenyl chloroacetate
[C10H11CIOs]*

m/z = 214/216

- *OCesH4OCH2CHs3

[HOC6H4OCH2CHs]* [CICH2COJ*
m/z = 138 miz = 77/79

[CeHsOCH2CH3s]*
m/z = 109

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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